molecular formula C18H22N4OS B2943043 2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-33-6

2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2943043
M. Wt: 342.46
InChI Key: OXRXORARAJCLCV-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also seems to contain a thiazolo[3,2-b][1,2,4]triazol ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in the development of clinically active drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve the construction of the pyrrolidine ring, possibly from different cyclic or acyclic precursors . The thiazolo[3,2-b][1,2,4]triazol ring might be formed through a series of reactions, possibly involving oxidative coupling .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and thiazolo[3,2-b][1,2,4]triazol rings. The pyrrolidine ring is known to react with various electrophilic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could affect its solubility and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of thiazolo[3,2-a]pyridines through a multicomponent reaction, showing promising anticancer activity across various cancer cell lines. This highlights the potential of thiazolo[3,2-b][1,2,4]triazol derivatives in cancer therapy. The approach involves the use of aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles in the presence of Et3N under mild conditions, yielding high product yields and showcasing the compound's versatility in synthesizing anticancer agents (Altug et al., 2011).

Antimicrobial and Insecticidal Assessment

Another study focused on the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, revealing the chemical's potential as a foundation for developing novel insecticidal agents (Fadda et al., 2017).

Synthesis of Novel Hydrazone and Azole Functionalized Derivatives

The synthesis of novel pyrazolo[3,4-b]pyridine derivatives, including the exploration of hydrazones, oxadiazoles, 1,2,4 triazoles, and thiadiazoles, has shown significant anticancer activity, identifying lead molecules for further drug development (Nagender et al., 2016).

Antimicrobial Activity of Novel Compounds

Studies have synthesized novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were screened for antimicrobial activity, showcasing the potential of such compounds in combating microbial infections (El‐Kazak et al., 2013).

Antibacterial Activity and Action Mechanism

Further research into 1,3,4-oxadiazole thioether derivatives has provided insights into their antibacterial activities against specific pathogens, revealing the action mechanism of the most effective compounds. This underlines the compound's application in designing antibacterial agents (Song et al., 2017).

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their biological activities, and optimize their structures for potential therapeutic applications .

properties

IUPAC Name

2-ethyl-5-[(3-methylphenyl)-pyrrolidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-3-14-19-18-22(20-14)17(23)16(24-18)15(21-9-4-5-10-21)13-8-6-7-12(2)11-13/h6-8,11,15,23H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRXORARAJCLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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